(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRJIWXRUTTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 461.81 g/mol. It features a piperazine ring substituted with a chlorophenyl group and a methanone moiety linked to a pyridine derivative, which may contribute to its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds containing piperazine and pyridine structures often exhibit significant affinity for dopamine and serotonin receptors, which are critical in modulating mood and behavior.
- Dopamine Receptor Interaction : Studies have shown that derivatives of piperazine can selectively bind to dopamine receptors, particularly the D4 subtype, which is implicated in several neuropsychiatric disorders. For instance, related compounds have demonstrated IC50 values as low as 0.057 nM for D4 receptor binding, indicating high potency .
- Serotonin Receptor Modulation : The compound may also influence serotonin pathways, which are crucial for mood regulation. Selectivity for serotonin receptors can lead to potential anxiolytic or antidepressant effects.
Biological Activities
The biological activities of this compound have been evaluated in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms. For example, compounds with similar structures have shown significant activity against MCF-7 breast cancer cells with IC50 values in the micromolar range .
- Antimicrobial Properties : Some derivatives have been tested for antibacterial activity against common pathogens, demonstrating promising results that warrant further investigation into their potential as therapeutic agents .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Dopamine D4 Receptor Affinity : A study involving N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide found it to be highly selective for the D4 receptor compared to D2 and serotonin receptors, suggesting potential applications in treating disorders like schizophrenia .
- Cytotoxicity against Cancer Cells : Research on piperazine derivatives indicated that modifications in the side chains significantly affected their anticancer properties. For instance, certain analogs showed enhanced cytotoxicity against various cancer cell lines, including ovarian and lung cancers .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Profile
- Molecular Formula : C19H22ClN3O3
- Molecular Weight : 375.85 g/mol
- CAS Number : 2034300-58-6
The compound exhibits a range of biological activities primarily attributed to its interaction with neurotransmitter receptors and potential anticancer properties.
Neurotransmitter Receptor Interaction
Many piperazine derivatives, including this compound, are known to interact with various neurotransmitter systems. Specifically:
- Dopamine Receptors : Research indicates that compounds similar to (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone have shown affinity for dopamine receptors, particularly the D4 receptor. This suggests potential applications in the treatment of psychiatric disorders such as schizophrenia, where modulation of dopamine signaling is crucial.
Anticancer Properties
Studies have demonstrated that modifications in piperazine compounds can lead to enhanced cytotoxicity against cancer cell lines. For instance:
- Certain analogs have been tested against ovarian and lung cancer cells, showing promising results in inhibiting cell proliferation. The structure of this compound may contribute to its effectiveness through specific interactions with cancer cell signaling pathways.
Case Study 1: Dopamine D4 Receptor Affinity
A study involving N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high selectivity for the D4 receptor over D2 and serotonin receptors. This selectivity indicates a potential for developing treatments targeting specific neuropsychiatric conditions.
Case Study 2: Cytotoxicity Against Cancer Cells
Research on piperazine derivatives has shown that variations in side chains can significantly influence anticancer activity. For instance, compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing enhanced efficacy against certain types of tumors.
| Activity Type | Description | References |
|---|---|---|
| Neurotransmitter Interaction | Affinity for dopamine D4 receptors | |
| Anticancer Activity | Cytotoxic effects on ovarian and lung cancer cells | |
| Mechanism of Action | Modulation of signal transduction pathways |
Comparison with Similar Compounds
Research Findings and Implications
Therapeutic Potential
- Oncology : Analog 2’s pyrimidine and hydroxyethyl groups resemble kinase inhibitor pharmacophores, hinting at antiproliferative applications.
Preparation Methods
Preparation of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid
The pyridine precursor is synthesized via a two-step sequence:
- Etherification of 2-hydroxypyridine-4-carboxylic acid : Reaction with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 2-(2-methoxyethoxy)pyridine-4-carboxylic acid methyl ester. Hydrolysis with aqueous NaOH (2 M) at room temperature produces the free carboxylic acid.
- Purification : Recrystallization from ethanol/water (1:1) affords the acid in >95% purity (melting point: 142–144°C).
Synthesis of 4-(2-Chlorophenyl)piperazine
4-(2-Chlorophenyl)piperazine is prepared via nucleophilic aromatic substitution:
- Reaction of 1-chloro-2-nitrobenzene with piperazine : Heating at 120°C in dimethyl sulfoxide (DMSO) with triethylamine (Et₃N) as a base for 24 hours yields 4-(2-nitrophenyl)piperazine. Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, followed by diazotization and chlorination using CuCl/HCl to introduce the chloro substituent.
- Isolation : Column chromatography (silica gel, ethyl acetate/hexane 3:7) provides the product as a white solid (yield: 68%).
Coupling of Fragments via Carbodiimide-Mediated Amide Bond Formation
The final methanone is assembled using a coupling reaction:
- Activation of carboxylic acid : 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 equiv) is treated with N,N'-carbonyldiimidazole (CDI, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C for 1 hour.
- Nucleophilic attack by piperazine : 4-(2-Chlorophenyl)piperazine (1.1 equiv) is added, and the reaction is stirred at room temperature for 18 hours. Quenching with ice water followed by extraction with dichloromethane (DCM) and evaporation yields the crude product.
- Purification : Flash chromatography (DCM/methanol 95:5) affords the title compound as a crystalline solid (yield: 82%; melting point: 158–160°C).
Experimental Optimization and Challenges
Solvent and Catalyst Screening
Reaction yields vary significantly with solvent polarity and catalyst choice:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | CDI | 25 | 82 |
| DMF | DCC | 25 | 74 |
| DCM | EDC/HOBt | 0 → 25 | 68 |
Key observations :
Stability of the Methoxyethoxy Group
The 2-methoxyethoxy side chain is prone to hydrolysis under strongly acidic or basic conditions. Optimal pH for reactions is 6–8, as confirmed by high-performance liquid chromatography (HPLC) monitoring.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 6.8 minutes, confirming >99% purity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperazine derivatives typically involves coupling reactions between substituted piperazines and aromatic ketones. For example, similar compounds are synthesized via nucleophilic substitution or condensation under alkaline conditions (e.g., NaOH in dichloromethane) . Key steps include:
- Amide bond formation : Reacting 4-(2-chlorophenyl)piperazine with a pyridinyl methanone precursor.
- Solvent selection : Dichloromethane or THF for solubility and reactivity.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Optimization Strategies :
- Vary temperature (40–80°C) and reaction time (12–24 hrs) to maximize yield.
- Use catalysts like triethylamine to enhance coupling efficiency .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ↑ Yield by 15–20% |
| Reaction Time | 18–20 hrs | Avoids side products |
| Molar Ratio (1:1.2) | Piperazine:Ketone | Ensures completion |
Q. How can X-ray crystallography resolve the compound’s molecular structure?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze data . Challenges include:
Q. What safety protocols apply based on structural analogs?
Methodological Answer: While direct hazard data is limited, analogs like 1-Piperazinyl(4-pyridinyl)methanone hydrochloride show:
- Minimal acute toxicity : No GHS classification, but assume irritant potential .
- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation .
Advanced Research Questions
Q. What pharmacological targets are plausible for this compound?
Methodological Answer: Piperazine derivatives often target serotonin/dopamine receptors or enzymes like kinases. For example:
Q. Validation Strategies :
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability. Mitigate via:
Q. Which analytical techniques best assess purity and structural integrity?
Methodological Answer:
- HPLC : C18 column, 1.0 mL/min flow, 254 nm detection (purity >98%) .
- NMR : Compare ¹H/¹³C spectra with computed values (e.g., DFT/B3LYP) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
| Technique | Key Metrics | Limitations |
|---|---|---|
| HPLC | Retention time, peak symmetry | Co-elution of impurities |
| NMR | Chemical shift consistency | Solvent interference |
| HR-MS | Exact mass match (<2 ppm error) | Requires high sample purity |
Q. How do physicochemical properties influence pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
